An In-Depth Technical Guide to 7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one
An In-Depth Technical Guide to 7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of contemporary medicinal chemistry is characterized by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and electronic properties conducive to potent and selective biological activity. Among these, the tetrazolo[1,5-a]quinoxaline ring system has emerged as a privileged structure, demonstrating a wide array of pharmacological effects. This guide provides a comprehensive technical overview of a specific derivative, 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, a compound of interest for its potential applications in neuropharmacology and beyond. As a Senior Application Scientist, the following sections are designed to deliver not just a recitation of facts, but a synthesized understanding of the chemistry, biological relevance, and practical considerations for researchers engaging with this molecule.
Molecular Profile and Physicochemical Properties
7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is a fused heterocyclic compound featuring a quinoxaline core annulated with a tetrazole ring. The presence of a chlorine atom at the 7-position and a ketone at the 4-position are key structural features that influence its chemical reactivity and biological interactions.
Table 1: Physicochemical Properties of 7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one
| Property | Value | Source |
| CAS Number | 161154-16-1 | [1][2] |
| Molecular Formula | C₈H₄ClN₅O | [1] |
| Molecular Weight | 221.60 g/mol | [1] |
| SMILES | Clc1ccc2c(c1)[nH]c(=O)c1n2nnn1 | [1] |
The structural architecture of this molecule, particularly the fusion of the electron-rich tetrazole ring with the quinoxalinone system, creates a unique electronic landscape that is central to its potential pharmacological activities.
Figure 2: Plausible synthetic workflow for 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one.
Postulated Experimental Protocol
The following protocol is a representative, conceptual procedure based on established methodologies for the synthesis of analogous compounds. It is imperative that this protocol be optimized and validated under appropriate laboratory safety protocols.
-
Step 1: Synthesis of the Precursor. The synthesis would likely begin with a suitable substituted o-phenylenediamine to construct the 6-chloro-quinoxaline-2,3-dione core. This can then be chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield 6-chloro-2,3-dichloroquinoxaline.
-
Step 2: Azide Formation and Cyclization. The 6-chloro-2,3-dichloroquinoxaline would then be reacted with sodium azide (NaN₃) in a suitable polar aprotic solvent such as dimethylformamide (DMF). This reaction would be heated to facilitate both the nucleophilic substitution of one of the chlorine atoms by the azide ion and the subsequent intramolecular cyclization to form the tetrazole ring.
-
Step 3: Hydrolysis. The remaining chlorine at the 4-position would then be hydrolyzed to the corresponding ketone. This may occur in situ during the workup or may require a separate hydrolysis step.
-
Step 4: Purification. The crude product would be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the final product.
Characterization
The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its identity and purity.
Table 2: Expected Spectroscopic Data for 7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the quinoxaline ring would appear as a series of multiplets in the downfield region (typically 7-9 ppm). The N-H proton of the lactam would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the 110-150 ppm range. The carbonyl carbon of the lactam would be expected at a lower field, typically >160 ppm. |
| FT-IR (cm⁻¹) | Characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1650-1700 cm⁻¹), and C=N and C=C stretching in the aromatic region (1400-1600 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a chlorine-containing molecule. |
Biological Activity and Potential Applications
The tetrazolo[1,5-a]quinoxaline scaffold is a recognized pharmacophore with a range of biological activities. While specific data for the 7-chloro derivative is limited, the activities of related compounds provide a strong indication of its potential therapeutic applications.
Excitatory Amino Acid (EAA) Receptor Antagonism
A significant body of research has focused on quinoxaline and related fused heterocyclic systems as antagonists of excitatory amino acid receptors, particularly the AMPA and NMDA receptors. [3][4]These receptors are critical for fast synaptic transmission in the central nervous system, and their overactivation is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Derivatives of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones have been shown to possess combined affinity for both the glycine site on the NMDA receptor and the AMPA receptor. [3]The presence of electron-withdrawing groups, such as the chlorine atom in the title compound, is often associated with enhanced binding affinity at these receptors. [3]
Figure 3: Postulated mechanism of action as an excitatory amino acid antagonist.
Anticonvulsant Activity
Given the role of EAA receptor antagonists in modulating neuronal excitability, it is not surprising that many tetrazolo[1,5-a]quinoxaline derivatives have been investigated for their anticonvulsant properties. [5][6]The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are common preclinical models used to evaluate potential anticonvulsant drugs. Several studies on related quinoline and quinoxaline derivatives have demonstrated promising activity in these models. [5][6]The 7-chloro substitution on the aromatic ring could potentially enhance the anticonvulsant profile of the molecule.
Antimicrobial Activity
The quinoxaline scaffold is present in several known antimicrobial agents. Research has also explored tetrazolo[1,5-a]quinoline and quinoxaline derivatives for their antibacterial and antifungal activities. [7][8]The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The title compound, with its unique heterocyclic system, represents a candidate for screening against a panel of pathogenic bacteria and fungi.
Future Directions and Research Opportunities
7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one represents a promising, yet underexplored, chemical entity. The available literature on related compounds strongly suggests its potential as a modulator of excitatory amino acid receptors, with possible applications in the treatment of neurological disorders.
Key areas for future research include:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and scalable synthetic protocol for 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one, along with a complete set of spectroscopic and analytical data, is a critical first step.
-
In-depth Pharmacological Profiling: A comprehensive evaluation of its binding affinities and functional activities at AMPA, NMDA, and other relevant neuronal receptors is warranted. This should include the determination of IC₅₀ and EC₅₀ values to quantify its potency.
-
Anticonvulsant and Neuroprotective Studies: In vivo studies in animal models of epilepsy and neurodegeneration would be essential to validate its therapeutic potential.
-
Antimicrobial Screening: A broad-spectrum screening against clinically relevant bacterial and fungal pathogens could uncover novel antimicrobial applications.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications at the 7-position and on the quinoxaline ring would provide valuable insights into the structural requirements for optimal activity and selectivity.
Conclusion
7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is a molecule of significant interest at the intersection of synthetic chemistry and neuropharmacology. While a complete dataset for this specific compound is not yet fully established in the public domain, the wealth of information on the broader class of tetrazolo[1,5-a]quinoxalines provides a compelling rationale for its further investigation. This guide has aimed to provide a technically grounded and insightful overview to stimulate and support future research endeavors in this promising area of medicinal chemistry.
References
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry, 39(3), 249–255. [Link]
-
Catarzi, D., Colotta, V., Varano, F., Cecchi, L., Filacchioni, G., Galli, A., & Costagli, C. (1998). 4,5-Dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones: excitatory amino acid antagonists with combined glycine/NMDA and AMPA receptor affinity. Journal of Medicinal Chemistry, 41(16), 2843–2850. [Link]
-
Jin, R., Zhang, J., Zhang, L., Li, J., & Quan, Z. (2013). Synthesis and anticonvulsant activity of 7-alkoxyl-4,5-dihydro-t[3][7][8]riazolo[4,3-a]quinolines. Archiv der Pharmazie, 346(11), 823–831. [Link]
-
Khabnadideh, S., Rezaei, Z., Pakshir, K., Zomorodian, K., & Ghafari, N. (2007). Synthesis and in vitro antifungal activity of some new quinoxaline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6439–6443. [Link]
-
Li, J., Zhang, J., Zhang, L., & Quan, Z. (2012). Anticonvulsant and toxicity evaluation of some 7-alkoxy-4,5-dihydro-t[3][7][8]riazolo[4,3-a]quinoline-1(2H)-ones. Archiv der Pharmazie, 345(10), 802–808. [Link]
-
Molecules. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(8), 864-872. [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis of Tetrazolo [1, 5-a] quinoxaline based Azetidinones & Thiazolidinones as Potent Antibacterial & Antifungal Agents. Bulletin of the Korean Chemical Society, 32(7), 2260-2266. [Link]
-
Ragavendran, J. V., Sriram, D., Patel, S. K., Reddy, I. V., Bharathwajan, N., Stables, J., & Yogeeswari, P. (2007). Synthesis and anticonvulsant activity of some new 4-styryltetrazolo[1,5-a]quinoxaline and 1-substituted-4-styrylt[3][7][8]riazolo[4,3-a]quinoxaline derivatives. European Journal of Medicinal Chemistry, 42(2), 147–153. [Link]
-
Smith, E. C. R., McQuaid, L. A., South, K. K., Mitch, C. H., Schoepp, D. D., True, R. A., Calligaro, D. O., O'Malley, P. J., Lodge, D., & Ornstein, P. L. (1995). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 38(20), 3937–3945. [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 4,5-Dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones: excitatory amino acid antagonists with combined glycine/NMDA and AMPA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis and anticonvulsant activity of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant and toxicity evaluation of some 7-alkoxy-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
